5-Chloro-7-methyl-1H-indole 5-Chloro-7-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 15936-77-3
VCID: VC3268983
InChI: InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3
SMILES: CC1=CC(=CC2=C1NC=C2)Cl
Molecular Formula: C9H8ClN
Molecular Weight: 165.62 g/mol

5-Chloro-7-methyl-1H-indole

CAS No.: 15936-77-3

Cat. No.: VC3268983

Molecular Formula: C9H8ClN

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-7-methyl-1H-indole - 15936-77-3

Specification

CAS No. 15936-77-3
Molecular Formula C9H8ClN
Molecular Weight 165.62 g/mol
IUPAC Name 5-chloro-7-methyl-1H-indole
Standard InChI InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3
Standard InChI Key IVONMMGAULBXMQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=C1NC=C2)Cl
Canonical SMILES CC1=CC(=CC2=C1NC=C2)Cl

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloro-7-methyl-1H-indole possesses the following structural characteristics:

  • Molecular formula: C₉H₈ClN

  • Core indole structure with:

    • A chlorine substituent at the 5-position

    • A methyl group at the 7-position

    • A hydrogen atom at the nitrogen (position 1, hence "1H" in the name)

The related compound 5-Chloro-7-methyl-1H-indole-3-carbaldehyde shares this core structure but includes an additional carbaldehyde group at position 3 .

Physicochemical Properties

Based on data from related compounds, 5-Chloro-7-methyl-1H-indole is expected to exhibit the following properties:

PropertyExpected ValueBasis for Estimation
Molecular Weight165.62 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for indole derivatives
DensityApproximately 1.2-1.4 g/cm³Based on related compound (1.4±0.1 g/cm³)
Melting Point150-180°C (estimated)Extrapolated from similar indoles
Boiling Point300-350°C (estimated)Compared to related compound (378.4±37.0°C)
LogP2.5-3.0 (estimated)Based on related compound (2.93)
SolubilityLimited water solubility; soluble in organic solventsCharacteristic of halogenated indoles

These properties are estimated based on the structural features of 5-Chloro-7-methyl-1H-indole and data from similar compounds.

Chemical Reactivity

Effect of Substituents on Reactivity

The reactivity of 5-Chloro-7-methyl-1H-indole is significantly influenced by its substituents:

  • Chlorine at position 5:

    • Functions as an electron-withdrawing group through inductive and resonance effects

    • Decreases electron density in the aromatic system

    • Deactivates the ring toward electrophilic substitution

    • Provides a site for potential nucleophilic substitution or metal-catalyzed coupling reactions

  • Methyl group at position 7:

    • Acts as an electron-donating group through inductive and hyperconjugation effects

    • Increases electron density in the aromatic system

    • Activates the ring toward electrophilic substitution

    • Can undergo oxidation reactions under appropriate conditions

The combination of these electronic effects creates a unique reactivity profile that differs from unsubstituted indole.

Typical Reaction Pathways

5-Chloro-7-methyl-1H-indole is expected to participate in several reaction types:

  • Electrophilic Aromatic Substitution:

    • Occurs preferentially at position 3 (most nucleophilic site in indoles)

    • Examples include nitration, halogenation, and Friedel-Crafts reactions

    • The reaction rate is modulated by the opposing electronic effects of the chloro and methyl groups

  • N-H Reactivity:

    • The N-H group (position 1) can be deprotonated with strong bases

    • The resulting anion can participate in alkylation or acylation reactions

    • This reactivity is similar to related compounds like 5-Chloro-7-methyl-1H-indole-2-carboxylic acid

  • Functionalization reactions:

    • Metalation (particularly at position 2) followed by electrophilic quenching

    • Cross-coupling reactions using the chlorine substituent

    • Oxidation of the methyl group to form aldehydes or carboxylic acids

Research Applications

As a Chemical Building Block

5-Chloro-7-methyl-1H-indole serves as a valuable intermediate in organic synthesis:

  • Scaffold for Medicinal Chemistry:

    • The indole core provides a privileged structure for drug development

    • The chloro and methyl substituents offer handles for further functionalization

    • Can be elaborated to create libraries of compounds for biological screening

  • Synthesis of Complex Molecules:

    • Can serve as a building block for natural product synthesis

    • The reactive positions (particularly C-2 and C-3) allow for diverse transformations

    • The halogen substituent enables cross-coupling chemistry

Analytical and Spectroscopic Properties

Understanding the spectroscopic properties of 5-Chloro-7-methyl-1H-indole is important for analytical purposes:

  • NMR Spectroscopy:

    • The 1H NMR spectrum would show characteristic signals for:

      • The N-H proton (typically a broad singlet at δ 8-10 ppm)

      • Aromatic protons at positions 2, 4, and 6

      • Methyl protons (singlet at approximately δ 2.5 ppm)

    • 13C NMR would reveal the distinct carbon environments in the molecule

  • Mass Spectrometry:

    • Molecular ion peak would appear at m/z 165/167 with characteristic chlorine isotope pattern

    • Fragmentation pattern would include loss of chlorine and methyl groups

  • IR Spectroscopy:

    • Characteristic N-H stretching band (3400-3500 cm-1)

    • C=C and C=N stretching vibrations of the aromatic system (1400-1600 cm-1)

    • C-Cl stretching vibration (600-800 cm-1)

Comparison with Related Indole Derivatives

Structural Analogs

5-Chloro-7-methyl-1H-indole can be compared with several structurally related compounds:

  • 5-Chloro-7-methyl-1H-indole-3-carbaldehyde:

    • Contains an additional carbaldehyde at position 3

    • Higher molecular weight (193.630 g/mol)

    • More reactive due to the aldehyde functionality

    • Higher boiling point (378.4±37.0°C)

  • 5-chloro-7-methyl-1H-indole-2-carboxylic acid:

    • Contains a carboxylic acid group at position 2

    • Molecular weight of 209.63 g/mol

    • More acidic due to the carboxylic acid group

    • Different solubility profile and hydrogen-bonding capabilities

  • Unsubstituted Indole:

    • Lacks the chloro and methyl substituents

    • Lower molecular weight and lipophilicity

    • Different electronic distribution and reactivity patterns

    • More susceptible to oxidation and polymerization

Electronic and Steric Effects

The unique combination of substituents in 5-Chloro-7-methyl-1H-indole creates specific electronic and steric properties:

This substitution pattern differs significantly from other halogenated indoles (e.g., 4-chloroindole, 6-chloroindole) and methylated indoles (e.g., 2-methylindole, 5-methylindole), potentially leading to distinct chemical and biological properties.

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